molecular formula C9H6N2O3 B2612196 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1019111-51-3

3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2612196
CAS No.: 1019111-51-3
M. Wt: 190.158
InChI Key: AHMRVKNHZLTVMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the formylation of imidazo[1,2-a]pyridine derivatives. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: 3-Carboxyimidazo[1,2-a]pyridine-2-carboxylic acid.

    Reduction: 3-Hydroxymethylimidazo[1,2-a]pyridine-2-carboxylic acid.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the imidazo[1,2-a]pyridine scaffold can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the imidazo[1,2-a]pyridine scaffold.

Properties

IUPAC Name

3-formylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-8(9(13)14)10-7-3-1-2-4-11(6)7/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMRVKNHZLTVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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